1-((3-(4-Chlorophenyl)-2-hydroxynaphthalen-1-yl)methyl)urea
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Overview
Description
1-((3-(4-Chlorophenyl)-2-hydroxynaphthalen-1-yl)methyl)urea is an organic compound that features a unique structure combining a chlorophenyl group, a hydroxynaphthalene moiety, and a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-(4-Chlorophenyl)-2-hydroxynaphthalen-1-yl)methyl)urea typically involves multi-step organic reactions. One common approach is to start with the chlorination of a naphthalene derivative, followed by hydroxylation to introduce the hydroxyl group. The chlorophenyl group is then attached through a Friedel-Crafts alkylation reaction. Finally, the urea linkage is formed by reacting the intermediate with an isocyanate or a urea derivative under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 1-((3-(4-Chlorophenyl)-2-hydroxynaphthalen-1-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: Formation of naphthoquinones or chlorobenzoquinones.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
1-((3-(4-Chlorophenyl)-2-hydroxynaphthalen-1-yl)methyl)urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-((3-(4-Chlorophenyl)-2-hydroxynaphthalen-1-yl)methyl)urea involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface .
Comparison with Similar Compounds
Triclocarban: A compound with a similar chlorophenyl-urea structure but with additional chlorination on the phenyl rings.
N-phenylureas: A class of compounds containing a phenyl group linked to a urea moiety, known for their diverse biological activities.
Uniqueness: 1-((3-(4-Chlorophenyl)-2-hydroxynaphthalen-1-yl)methyl)urea is unique due to the presence of both a hydroxynaphthalene and a chlorophenyl group, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C18H15ClN2O2 |
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Molecular Weight |
326.8 g/mol |
IUPAC Name |
[3-(4-chlorophenyl)-2-hydroxynaphthalen-1-yl]methylurea |
InChI |
InChI=1S/C18H15ClN2O2/c19-13-7-5-11(6-8-13)15-9-12-3-1-2-4-14(12)16(17(15)22)10-21-18(20)23/h1-9,22H,10H2,(H3,20,21,23) |
InChI Key |
UIHDJDZDBJAJMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2CNC(=O)N)O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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